molecular formula C₂₃H₃₀D₄O₅ B1152218 Treprostinil-d4

Treprostinil-d4

Cat. No.: B1152218
M. Wt: 394.54
Attention: For research use only. Not for human or veterinary use.
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Description

Treprostinil-d4, with a molecular weight of 394.54 g/mol and the chemical formula C₂₃H₃₀D₄O₅, is a deuterium-labeled analogue of treprostinil . It is specifically designed for use as an internal standard in bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to enable the precise and reliable quantification of treprostinil in complex biological matrices like plasma or serum . This application is critical for conducting pharmacokinetic and metabolic studies with high accuracy and reproducibility. The parent compound, treprostinil, is a stable tricyclic benzidine analogue of prostacyclin (PGI2) and is a potent vasodilator approved for the treatment of pulmonary arterial hypertension (PAH) . Its mechanism of action involves binding to prostacyclin receptors (IP) and other relaxant prostaglandin receptors (EP2, DP1) on vascular smooth muscle cells . This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP promotes vasodilation of pulmonary and systemic arterial vascular beds, inhibits platelet aggregation, and demonstrates anti-proliferative effects on vascular smooth muscle . By incorporating four deuterium atoms, this compound exhibits nearly identical chemical properties to non-labeled treprostinil during extraction and chromatography, while being easily distinguishable by mass spectrometry due to its higher mass. This makes it an indispensable tool for researchers investigating the pharmacokinetic profile, bioavailability, metabolic pathways, and steady-state concentrations of treprostinil in preclinical and clinical research settings. This compound is intended for research purposes only.

Properties

Molecular Formula

C₂₃H₃₀D₄O₅

Molecular Weight

394.54

Synonyms

2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic Acid;  [1R-[1α(S*),2β,3aα,9aα]]-[[2,3,3a,4,9,9a-_x000B_Ηexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetic Acid-d4;  15AU81-d4; 

Origin of Product

United States

Synthetic Pathways and Isotopic Characterization of Treprostinil D4

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Treprostinil (B120252) is a sophisticated process that leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and thereby slowing down the molecule's metabolism. vulcanchem.com Several strategies are employed for this purpose:

Late-Stage C-H Activation/Isotope Exchange: This is a highly efficient method for introducing deuterium into a molecule at a late stage of the synthesis. acs.org It involves the use of a catalyst, often a transition metal complex, to selectively activate a C-H bond and replace the hydrogen with a deuterium atom from a deuterium source like heavy water (D₂O). acs.orgsnnu.edu.cn This approach is advantageous as it avoids the need for a complete de novo synthesis with deuterated starting materials. thieme-connect.com

Catalytic Deuteration: This method involves the use of deuterium gas (D₂) and a metal catalyst, such as palladium or platinum, to introduce deuterium across double or triple bonds or to replace existing hydrogen atoms.

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated versions of standard organic chemistry reagents. For instance, deuterated reducing agents can introduce deuterium at specific sites.

Photochemical Deuteration: This emerging technique utilizes visible light to promote the incorporation of deuterium, often allowing for the deuteration of complex structures under mild conditions. rsc.org

Specific Synthetic Methodologies for Treprostinil-d4

While the precise, proprietary synthesis of commercially available this compound is not fully disclosed, the general synthetic routes for Treprostinil and related prostaglandin (B15479496) analogs provide a framework for its production. google.comrsc.orggoogle.com The synthesis of Treprostinil itself is a multi-step process, and the introduction of deuterium can be strategically planned at various stages. rsc.org

A plausible approach for the synthesis of this compound would involve a late-stage hydrogen isotope exchange (HIE) on a Treprostinil precursor or on the final Treprostinil molecule. This would likely utilize a catalyst to direct the deuteration to specific, metabolically vulnerable positions. The molecular formula for this compound is C₂₃H₃₀D₄O₅. simsonpharmauat.com

Analytical Techniques for Assessing Isotopic Purity and Deuterium Enrichment

Ensuring the quality of this compound requires rigorous analytical testing to confirm the position and extent of deuteration, as well as its chemical and isotopic purity.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of deuterated compounds. sigmaaldrich.comspectralservice.depreprints.org

¹H NMR: While seemingly counterintuitive for a deuterated compound, ¹H NMR is used to quantify the residual, non-deuterated sites. By comparing the integration of the signals from the deuterated positions (which will be significantly diminished) to the signals of non-deuterated positions within the same molecule, a precise measurement of deuterium incorporation can be achieved. nih.gov

²H NMR (D-NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com It provides a clean spectrum where only the signals from the incorporated deuterium atoms are visible. sigmaaldrich.com This is particularly useful for highly enriched compounds. sigmaaldrich.com The integration of these signals, when compared to an internal standard, allows for accurate quantification of the deuterium content. spectralservice.de

¹³C NMR: Deuterium incorporation induces a small, predictable shift in the resonance of adjacent ¹³C atoms (an isotopic shift). nih.gov By analyzing these shifts in high-resolution ¹³C NMR spectra, the degree of deuteration at specific sites can be quantified. nih.gov

Table 1: qNMR Parameters for Isotopic Purity Analysis

ParameterDescriptionPurpose
Pulse Angle The angle to which the net magnetization is tilted. A 90° pulse is often recommended for quantitative analysis. bipm.orgTo ensure a reproducible and quantifiable signal response.
Relaxation Delay (D1) The time allowed for the nuclear spins to return to equilibrium between pulses. This should be at least 5 times the longest T1 relaxation time.To ensure complete relaxation and accurate signal integration.
Number of Scans The number of times the experiment is repeated and averaged.To improve the signal-to-noise ratio for better accuracy.
Internal Standard A stable compound with known concentration and purity added to the sample.To provide a reference signal for accurate quantification. preprints.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic distribution and confirming the molecular formula of this compound. almacgroup.com

HRMS can distinguish between ions with very small mass differences, allowing for the separation and quantification of the different isotopologues present in a sample (e.g., molecules with three, four, or five deuterium atoms). almacgroup.comnih.gov By analyzing the mass-to-charge ratio (m/z) and the relative abundance of each isotopic peak, the isotopic purity and the average degree of deuteration can be accurately determined. almacgroup.comorgchemboulder.com The theoretical isotopic distribution can be calculated based on the molecular formula and the natural abundance of isotopes and compared to the experimental data to verify the isotopic enrichment. nih.govsisweb.com

Table 2: HRMS Data for a Hypothetical this compound Sample

IsotopologueTheoretical Mass (amu)Observed Mass (amu)Relative Abundance (%)
Treprostinil-d3393.2895393.28922.5
This compound 394.2958 394.2955 95.0
Treprostinil-d5395.3021395.30182.0
Unlabeled Treprostinil390.2457390.24550.5

Note: The data in this table is illustrative and does not represent actual experimental results.

Advanced Bioanalytical Methodologies Employing Treprostinil D4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Treprostinil (B120252) Quantification

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This powerful combination allows for the accurate measurement of treprostinil concentrations in complex biological matrices such as plasma and serum.

Role of Treprostinil-d4 as a Stable Isotope Internal Standard in Complex Biological Matrices

This compound is a deuterated form of treprostinil, meaning that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This subtle change in mass makes it an ideal internal standard for quantitative analysis by mass spectrometry. fda.govresearchgate.net Since this compound is chemically and physically almost identical to treprostinil, it behaves similarly during sample preparation, chromatography, and ionization. fda.govresearchgate.net

The primary role of this compound is to correct for variations that can occur during the analytical process. These variations may include inconsistencies in sample extraction, injection volume, and instrument response. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the analyte (treprostinil) during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between treprostinil and this compound based on their mass-to-charge ratios (m/z). fda.govnih.gov For instance, in one method, treprostinil was detected at m/z 389.2 → 331.1, while this compound was monitored at m/z 393.2 → 335.1. fda.gov The ratio of the peak area of treprostinil to the peak area of this compound is then used to calculate the concentration of treprostinil in the original sample, ensuring high accuracy and precision. fda.govresearchgate.net The use of a stable isotope-labeled internal standard is particularly crucial when dealing with complex biological matrices like plasma, which contain numerous other compounds that could interfere with the analysis. fda.govresearchgate.net

Development and Optimization of LC-MS/MS Methods for Treprostinil and its Metabolites

The development of a reliable LC-MS/MS method involves the careful optimization of several key parameters to achieve the desired sensitivity, selectivity, and speed of analysis. This includes the selection of the appropriate chromatographic column, mobile phase composition, and mass spectrometer settings.

For the analysis of treprostinil, reversed-phase chromatography is commonly employed, using columns such as a C18 or C8. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate treprostinil from other components in the sample and to ensure a sharp peak shape. nih.gov

The mass spectrometer is typically operated in negative ionization mode for the detection of treprostinil. researchgate.netnih.gov The specific precursor and product ion transitions for both treprostinil and its internal standard, this compound, are carefully selected to maximize sensitivity and minimize interference. fda.govnih.gov For example, a method for the quantitative determination of treprostinil in rat plasma utilized an ultra-performance liquid chromatographic system with a triple quadrupole tandem mass spectrometer operating in negative TurboIonSpray® mode. researchgate.net Another method used a BetaSil C8 column with a mobile phase gradient of 5 mM ammonium bicarbonate and methanol. nih.gov The total run time for some optimized methods can be as short as 4 minutes, allowing for high-throughput analysis. nih.gov

Validation of Bioanalytical Methods: Selectivity, Sensitivity, Linearity, Precision, and Accuracy

Once an LC-MS/MS method is developed, it must undergo a rigorous validation process to ensure its reliability and adherence to regulatory guidelines, such as those from the FDA. fda.govnih.gov This validation assesses several key performance characteristics:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of treprostinil and its internal standard.

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the lower limit of quantitation (LLOQ). For treprostinil, LLOQs have been reported in the range of 0.01 to 0.5 ng/mL. researchgate.netfda.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by analyzing samples with known concentrations of treprostinil, and the linearity is assessed by the correlation coefficient (r²) of the curve, which should be close to 1. researchgate.net For example, one assay was linear over the range of 0.25-75.0 ng/mL. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and the accuracy is expressed as the percentage of the nominal concentration. For example, one validated method reported intra-assay precision of 1.16-3.34% and inter-assay precision of 1.11-4.58%, with accuracy ranging from 92.97-107.87%. nih.gov

Validation ParameterTypical Acceptance CriteriaReported Values for Treprostinil Assays
Linearity (r²) > 0.990.9995 researchgate.net
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 100.01 ng/mL fda.gov, 0.25 ng/mL nih.gov, 0.500 ng/mL researchgate.net
Intra-assay Precision (%CV) < 15% (20% at LLOQ)1.16 - 3.34% nih.gov
Inter-assay Precision (%CV) < 15% (20% at LLOQ)1.11 - 4.58% nih.gov, < 7.3% fda.gov
Accuracy (% of nominal) 85 - 115% (80 - 120% at LLOQ)92.97 - 107.87% nih.gov, 96.3 - 103.0% fda.gov

Sample Preparation Techniques for Isotope-Dilution Mass Spectrometry in Biological Specimens

Effective sample preparation is a critical step in bioanalysis, as it serves to remove potential interferences from the biological matrix and concentrate the analyte of interest. nih.govtiaft.org For isotope-dilution mass spectrometry of treprostinil, common sample preparation techniques include protein precipitation and solid-phase extraction (SPE). fda.govnih.gov

Protein precipitation is a relatively simple and rapid method where a solvent, such as methanol or acetonitrile, is added to the plasma or serum sample to denature and precipitate the proteins. researchgate.netnih.gov After centrifugation, the clear supernatant containing treprostinil and this compound is collected for analysis. researchgate.net

Solid-phase extraction is a more selective technique that can provide a cleaner sample extract. fda.govgla.ac.uk In this method, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. gla.ac.uk Interfering substances are washed away, and the analyte is then eluted with a small volume of solvent. gla.ac.uk For treprostinil, which is an acidic compound, a mixed-mode cation exchange and reversed-phase sorbent can be effective for sample clean-up. gla.ac.uk

The choice of sample preparation technique depends on the complexity of the biological matrix and the required sensitivity of the assay. In all cases, the stable isotope internal standard, this compound, is added to the sample at the earliest possible stage to ensure it undergoes the same processing as the analyte. tiaft.org

Integration of this compound with Other Advanced Chromatographic and Spectroscopic Techniques

While LC-MS/MS is the predominant technique for treprostinil quantification, the use of this compound can be integrated with other advanced analytical methods to further enhance analytical capabilities.

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), offer improved resolution and faster analysis times compared to conventional HPLC. nih.gov The use of smaller particle size columns in UHPLC results in sharper peaks and better separation of analytes from matrix components. researchgate.net When coupled with mass spectrometry, UHPLC-MS/MS can provide even greater sensitivity and throughput for treprostinil analysis.

Multidimensional chromatography, such as comprehensive two-dimensional liquid chromatography (LCxLC), could potentially be employed for the analysis of extremely complex samples where co-eluting interferences are a concern. This technique involves using two different chromatographic columns with different separation mechanisms to achieve a much higher peak capacity.

In addition to mass spectrometry, other spectroscopic detectors could theoretically be used, although they generally lack the sensitivity and selectivity of MS for this application. For instance, if treprostinil were to be derivatized with a fluorescent tag, a fluorescence detector could be used. However, this would add complexity to the sample preparation and is generally not necessary given the excellent performance of modern mass spectrometers.

The primary role of this compound remains as an internal standard for quantitative analysis, and its integration with these advanced techniques would follow the same principles of isotope dilution to ensure the highest level of accuracy and precision in the determination of treprostinil concentrations in various biological matrices.

Preclinical Pharmacokinetic Investigations Utilizing Treprostinil D4

Application of Stable Isotope-Labeled Analogs in Preclinical Pharmacokinetic Studies

Stable isotope-labeled analogs of drugs, such as Treprostinil-d4, are invaluable tools in preclinical pharmacokinetic research. The incorporation of heavy isotopes like deuterium (B1214612) (²H or D) creates a compound that is chemically identical to the parent drug but has a higher molecular weight. medchemexpress.com This mass difference allows for its distinction from the unlabeled drug using mass spectrometry, a critical feature for tracer studies in drug development. medchemexpress.com

This compound, a deuterated version of the prostacyclin analog treprostinil (B120252), serves as an internal standard in bioanalytical methods to quantify treprostinil in biological matrices. nih.govpharmaffiliates.com This application is crucial for accurately determining the pharmacokinetic profile of treprostinil.

Evaluation of Absorption and Distribution in Animal Models

In preclinical animal models, stable isotope-labeled compounds like this compound are instrumental in assessing absorption and distribution. While specific studies detailing the absorption and distribution of this compound itself are not extensively published, the principles of using such tracers are well-established. For instance, in studies involving a prodrug of treprostinil, treprostinil palmitil inhalation suspension (TPIS), this compound was used as an internal standard to measure the concentration of the prodrug in plasma. nih.gov

General pharmacokinetic studies of treprostinil in animal models, such as rats and dogs, have provided insights into its absorption and distribution characteristics. After subcutaneous infusion in rats, treprostinil is rapidly and completely absorbed, with a bioavailability of approximately 100% compared to intravenous administration. fda.gov The volume of distribution of treprostinil in the central compartment is approximately 14 L/70 kg ideal body weight. fda.gov In rat and dog models of pulmonary hypertension, inhaled treprostinil palmitil demonstrated sustained treprostinil release in the lungs. nih.govnih.gov

Determination of Elimination Kinetics in Preclinical Species

The elimination kinetics of treprostinil have been characterized in various preclinical species. After subcutaneous administration in rats, the elimination half-life of treprostinil is approximately 4.6 hours. fda.gov Treprostinil is substantially metabolized in the liver, primarily by the enzyme CYP2C8. fda.gov

In a study evaluating a treprostinil prodrug, treprostinil palmitil inhalation powder (TPIP), in healthy adults, this compound was utilized as an internal standard for the quantification of the prodrug. nih.gov The study found that after a single dose of TPIP, the elimination half-life of treprostinil ranged from 8.67 to 11.6 hours. nih.gov At steady state, the elimination half-life was between 6.84 and 8.82 hours. nih.gov

The primary route of elimination for treprostinil and its metabolites is through urinary excretion. fda.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation with Deuterated Tracers

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govfrontiersin.org These models integrate physiological information and drug-specific properties to predict drug concentrations in various tissues. nih.govfrontiersin.orgnih.gov

While specific PBPK models developed using this compound as a tracer are not detailed in the available literature, the use of deuterated tracers in PBPK modeling is a recognized approach. nih.gov PBPK models for the parent compound, treprostinil, have been developed to understand its pharmacokinetic behavior and to extrapolate findings to different patient populations. nih.govnih.gov These models incorporate data on physicochemical properties, absorption, distribution, and elimination of treprostinil. nih.govnih.gov The development of such models often relies on data from clinical trials and can be used to predict drug exposure in special populations, such as patients with hepatic impairment. nih.govnih.gov

The general workflow for developing a PBPK model involves defining the model structure based on the physiology of the organism and the properties of the drug. frontiersin.org Key parameters such as clearance and volume of distribution are often determined from in vivo studies in animals and then scaled to humans. frontiersin.org

Interplay of Deuteration with Pharmacokinetic Parameters in Drug Development

The substitution of hydrogen with deuterium in a drug molecule can potentially alter its pharmacokinetic properties. medchemexpress.comnih.gov This is known as the deuterium isotope effect. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. plos.org

This modification has the potential to:

Increase the drug's half-life nih.gov

Increase the area under the concentration-time curve (AUC) nih.gov

Increase the maximum plasma concentration (Cmax) nih.gov

Reduce clearance nih.gov

However, the extent of this effect is dependent on the specific drug and the position of deuteration. plos.org If the deuteration occurs at a site that is not a primary target for metabolism, the impact on pharmacokinetics may be minimal. plos.org The complexity of using deuteration to enhance pharmacokinetic properties is significant, especially when cytochrome P450 (CYP) enzymes are involved in metabolic clearance. plos.org A thorough understanding of the drug's metabolic pathways is crucial for a successful deuteration strategy. plos.org

Metabolic Profiling and Pathway Elucidation Using Treprostinil D4

In Vitro Metabolic Stability Studies with Deuterated Treprostinil-d4

In vitro systems are fundamental in predicting a drug's metabolic fate in the body. For treprostinil (B120252), and by extension its deuterated analog, these studies provide initial insights into its stability and the primary routes of metabolism.

Hepatic Microsomal Stability and Intrinsic Clearance Assessment

Human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are a standard in vitro tool for assessing metabolic stability. nih.gov Studies have shown that treprostinil is extensively metabolized by the liver. drugs.comtyvaso.com While specific data on the microsomal stability of this compound is not extensively detailed in publicly available literature, the principles of deuteration suggest it would exhibit enhanced metabolic stability compared to the non-deuterated form. vulcanchem.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing the rate of oxidative metabolism. vulcanchem.com The deuteration is strategically placed at metabolically vulnerable positions to achieve this without affecting the drug's binding to its receptors. vulcanchem.com In vitro studies with non-deuterated treprostinil have established that it does not significantly inhibit or induce major CYP enzymes, suggesting a low potential for pharmacokinetic interactions with drugs metabolized by these pathways. drugs.comtyvaso.comdrugsporphyria.net

Hepatocyte Incubation Systems for Metabolite Identification

Primary hepatocytes in suspension are considered a gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II metabolic enzymes. youtube.com Incubating this compound with hepatocytes allows for the generation and identification of metabolites. drugs.comx-mol.net Long-term hepatocyte culture models can be particularly useful for identifying metabolites of slowly metabolized compounds. lnhlifesciences.org The use of deuterated analogs in these systems simplifies the detection and structural elucidation of metabolites when analyzed by mass spectrometry, as the deuterium-labeled metabolites will have a distinct mass shift compared to endogenous molecules.

In Vivo Metabolic Fate Investigations in Preclinical Animal Models

Animal models are crucial for understanding the complete picture of a drug's metabolism and disposition in a living system.

Identification and Characterization of Treprostinil Metabolites

Following administration of treprostinil, five main metabolites, designated HU1 through HU5, have been identified in urine. drugbank.com These metabolites collectively account for a significant portion of the administered dose. drugbank.com The formation of HU1, HU2, HU3, and HU4 involves the oxidation of the 3-hydroxyoctyl side chain of the treprostinil molecule. drugbank.com HU5 is the glucuronide conjugate of treprostinil, a product of phase II metabolism. drugbank.comfda.gov None of these identified metabolites appear to possess significant pharmacological activity. drugs.comdrugbank.com The use of this compound in such studies would aid in confirming these pathways and potentially identifying other minor metabolites due to the analytical advantages of isotope labeling.

Table 1: Identified Metabolites of Treprostinil

MetaboliteFormation Pathway
HU1 Oxidation of the 3-hydroxyloctyl side chain drugbank.com
HU2 Oxidation of the 3-hydroxyloctyl side chain fda.gov
HU3 Oxidation of the 3-hydroxyloctyl side chain drugbank.com
HU4 Oxidation of the 3-hydroxyloctyl side chain drugbank.com
HU5 Glucuronide conjugate of treprostinil drugbank.comfda.gov

Excretion Balance Studies and Disposition Profiling

Excretion balance studies have shown that after subcutaneous administration, approximately 79% of the treprostinil dose is excreted in the urine and 13% in the feces over a 10-day period. drugs.comdrugbank.com Only a small fraction, about 4%, is excreted as unchanged drug in the urine. tyvaso.comdrugs.com The majority of the excreted drug consists of its various metabolites. drugs.com The volume of distribution of treprostinil is approximately 14 liters per 70 kg of body weight. drugbank.com

Role of Specific Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms) in Treprostinil Biotransformation as Elucidated with Deuterated Analogs

In vitro studies using human hepatic microsomes have been instrumental in pinpointing the specific enzymes responsible for treprostinil's metabolism. fda.gov These studies have demonstrated that treprostinil is primarily metabolized by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. drugsporphyria.netdrugbank.comfda.gov The use of deuterated analogs like this compound in such enzymatic assays can provide more detailed insights into the kinetics of these biotransformation reactions. While treprostinil itself does not inhibit or induce major CYP enzymes, co-administration with potent inhibitors of CYP2C8 may lead to increased exposure to treprostinil. drugs.comeuropa.eu

Table 2: Enzymes Involved in Treprostinil Metabolism

EnzymeRole in Metabolism
CYP2C8 Primary metabolizing enzyme drugsporphyria.netdrugbank.comfda.gov
CYP2C9 Minor contribution to metabolism drugsporphyria.netfda.gov

Mechanistic Research Applications of Treprostinil D4 in Preclinical Models

Investigating Molecular Interactions and Receptor Binding Dynamics

The therapeutic effects of Treprostinil (B120252) stem from its interaction with several prostanoid receptors, leading to vasodilation and inhibition of platelet aggregation. drugbank.comfda.gov Understanding the specifics of these interactions—receptor affinity, selectivity, and downstream signaling—is a primary focus of preclinical research. Treprostinil is known to bind to multiple G protein-coupled receptors, primarily the prostacyclin receptor (IP), but also the prostaglandin (B15479496) E2 receptor 2 (EP2) and the prostaglandin D2 receptor 1 (DP1). ucl.ac.uknih.govresearchgate.net The activation of these receptors stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which mediates the desired vasodilatory effects. nih.gov

Recent cryo-electron microscopy studies have provided high-resolution structures of Treprostinil bound to the human IP-Gs complex, revealing the specific molecular determinants of ligand binding and receptor activation. nih.govrcsb.org These structural insights help explain the drug's mechanism and provide a template for designing new therapies with improved selectivity. nih.gov

The role of Treprostinil-d4 in this context is analytical, but critical. In receptor binding assays or studies quantifying treprostinil concentrations in target tissues, this compound serves as an internal standard. nih.gov By adding a known quantity of this compound to a biological sample, researchers can use liquid chromatography-mass spectrometry (LC-MS) to accurately measure the concentration of the non-deuterated Treprostinil. This method corrects for any loss of analyte during sample preparation and analysis, ensuring the high accuracy required to determine key pharmacological parameters like binding affinity (Ki) and receptor occupancy. For example, one study identified the specific mass-to-charge ratio (m/z) transitions for both Treprostinil palmitil (a prodrug) and its deuterated internal standard, this compound, as 632.5 → 355.3 and 636.5 → 355.3, respectively, showcasing the precision of this technique. nih.gov

Table 1: Treprostinil Receptor Binding Profile This table is interactive. Click on headers to sort.

ReceptorReceptor FamilyPrimary Effect of ActivationTreprostinil AffinityReference
IP ReceptorProstanoidVasodilation, Platelet Aggregation InhibitionPotent Agonist ucl.ac.uknih.gov
EP2 ReceptorProstanoidVasodilation, Inflammation ModulationHigh Affinity Agonist ucl.ac.ukresearchgate.net
DP1 ReceptorProstanoidVasodilation, Allergic Response ModulationHigh Affinity Agonist ucl.ac.ukresearchgate.net
EP1 ReceptorProstanoidSmooth Muscle ContractionLow Affinity ucl.ac.uk

Preclinical Pharmacodynamic Studies and Biomarker Quantification using Deuterated Tracers

Preclinical pharmacodynamic (PD) studies are essential for understanding how a drug affects the body. In animal models of pulmonary hypertension, Treprostinil has been shown to produce significant therapeutic effects. These include a dose-dependent reduction in pulmonary vascular resistance (PVR) and pulmonary arterial pressure, as well as improvements in cardiac structure and function. fda.govresearchgate.net

The accuracy of these PD studies relies on establishing a clear relationship between the drug concentration in the body (pharmacokinetics, PK) and the observed physiological response (pharmacodynamics, PD). This is where deuterated tracers like this compound become indispensable. By enabling precise quantification of Treprostinil in plasma or tissue samples from preclinical models (e.g., rats, dogs, minipigs), researchers can build accurate PK/PD models. nih.govfirstwordpharma.com These models are crucial for predicting drug efficacy and understanding the concentration-effect relationship.

Furthermore, these studies often involve the measurement of biomarkers to monitor disease progression and therapeutic response. For instance, N-terminal pro-b-type natriuretic peptide (NT-proBNP) is a key biomarker for cardiac stress. insmed.com Reductions in NT-proBNP levels have been observed in clinical studies with prostanoid therapies, indicating reduced strain on the heart. insmed.com In preclinical research, correlating the precisely measured concentrations of Treprostinil (using this compound as a standard) with changes in biomarkers like NT-proBNP provides quantitative evidence of the drug's physiological impact.

Table 2: Summary of Preclinical Pharmacodynamic Findings for Treprostinil This table is interactive. Click on headers to sort.

Animal ModelKey Pharmacodynamic EffectBiomarker/MeasurementRole of Deuterated TracerReference
Rat (SU5416-Hypoxia Model)Improved cardiac structure and functionRight Ventricular Systolic Pressure (RVSP)Accurate PK/PD modeling researchgate.net
DogReduction in pulmonary and systemic vascular resistancePlasma concentration of TreprostinilEstablish concentration-effect relationship fda.gov
MinipigDemonstration of steady, therapeutic blood levelsBlood levels of TreprostinilConfirming consistent drug delivery from transdermal system firstwordpharma.com
Rat (Monocrotaline Model)Reduced muscularization of pulmonary arteriesHistological analysisCorrelating drug exposure with anti-remodeling effects researchgate.net

Translational Research Paradigms Utilizing Deuterated Analogs for Model Validation

Translational research aims to bridge the gap between basic science discoveries and clinical applications. A major challenge in this process is the validation of preclinical animal models to ensure they accurately predict human responses. Deuterated analogs like this compound play a pivotal role in this validation process by facilitating robust comparisons of drug behavior between species.

Various animal models are used to simulate human pulmonary arterial hypertension, including the monocrotaline- and SU5416-hypoxia-induced models in rats. researchgate.netucl.ac.uk For these models to be considered valid, they must not only replicate the pathology of the disease but also the pharmacological response to treatment.

By using this compound as an internal standard, researchers can develop highly accurate and validated bioanalytical methods to determine the pharmacokinetic profiles of Treprostinil in these animal models. This allows for precise measurement of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure (AUC). drugbank.com These PK parameters can then be directly linked to the pharmacodynamic outcomes observed in the same animals, such as changes in hemodynamics or vascular remodeling. researchgate.net

This integrated PK/PD data from preclinical models is invaluable for validating their translational relevance. It allows for interspecies scaling, where the drug exposure levels that produce efficacy in animals can be used to predict therapeutically relevant exposures in humans. This process of "model-informed drug development" is strengthened by the high-quality data generated using deuterated standards, ultimately improving the design of clinical trials and increasing the likelihood of successful translation from the lab to the clinic. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Treprostinil Analogs

Advancements in Isotope-Labeling Synthesis and Methodologies

The synthesis of complex deuterated molecules like Treprostinil-d4 requires precise and efficient chemical methods. Historically, the synthesis of labeled compounds involved multi-step processes starting from commercially available deuterated precursors. researchgate.netresearchgate.net However, recent advancements focus on late-stage functionalization, where deuterium (B1214612) is introduced into an already-formed molecular scaffold. This approach is often more efficient and versatile.

Modern techniques for deuterium incorporation that are relevant for complex molecules include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is a prominent method for late-stage deuteration. researchgate.net Catalysts based on metals like iridium, ruthenium, and platinum can activate specific carbon-hydrogen (C-H) bonds, allowing for the exchange of hydrogen with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). researchgate.neteuropa.eu For instance, iridium and ruthenium nanoparticles have shown high efficiency and selectivity in labeling complex pharmaceuticals. researchgate.net

Photocatalytic Deuteration: This emerging technique uses light to drive the deuteration reaction, often under mild conditions with good site-selectivity. researchgate.net It represents a greener alternative to some traditional methods.

Enzymatic and Biochemical Approaches: For certain classes of molecules like lipids, combined biochemical and chemical strategies are being developed. This can involve using enzymes to selectively hydrolyze parts of a molecule, followed by chemical re-esterification with deuterated fragments. europa.eu

These advanced methods offer greater control over the exact placement of deuterium atoms within the Treprostinil (B120252) molecule, which is crucial not only for creating analytical standards but also for developing new deuterated drug candidates where the position of deuteration can significantly impact metabolic stability.

Table 1: Comparison of Modern Deuteration Methodologies

Method Catalyst/Reagent Deuterium Source Key Advantages Potential Challenges for Complex Molecules
Metal-Catalyzed HIE Iridium, Ruthenium, Platinum D₂ gas, D₂O High efficiency, potential for high regioselectivity, applicable to late-stage synthesis. researchgate.net Catalyst poisoning by functional groups, requires optimization for complex scaffolds.
Photoredox Catalysis Organic dyes, metal complexes D₂O, deuterated solvents Mild reaction conditions, high functional group tolerance, novel reactivity. researchgate.net Substrate scope can be limited, potential for side reactions.
Biochemical Synthesis Enzymes (e.g., Lipases) Deuterated precursors High stereo- and regioselectivity, environmentally friendly. europa.eu Limited to specific enzyme-substrate pairs, can require multi-step processes.

| Reductive Deuteration | Reducing agents (e.g., LiAlD₄) | Deuterated reagents | Can introduce multiple deuterium atoms in one step. nih.gov | Limited by the presence of reducible functional groups in the substrate. |

High-Throughput Screening and Omics Integration for Systems Pharmacology

This compound is a cornerstone in the field of pharmacokinetics, which is a key component of systems pharmacology. Its role as an internal standard in mass spectrometry (MS) allows for the precise quantification of the active drug, Treprostinil, in biological samples. fda.govcerilliant.com This is fundamental for building accurate models of how the drug is absorbed, distributed, metabolized, and excreted (ADME).

The integration of stable isotope labeling with "omics" technologies, particularly metabolomics, is a powerful approach to understanding a drug's system-wide effects. nih.govcreative-proteomics.com By using a stable isotope-labeled compound, researchers can trace metabolic pathways and quantify changes in endogenous metabolites in response to the drug. creative-proteomics.compharmiweb.com This provides a detailed picture of the drug's mechanism of action and its impact on cellular networks. nih.gov

In high-throughput screening (HTS), deuterated standards are critical for ensuring the accuracy and reproducibility of assays, especially those using mass spectrometry as a readout. biorxiv.orgacs.org For example, in screening large compound libraries for potential drug candidates, a deuterated internal standard like this compound co-migrates with the analyte (Treprostinil), correcting for variations in sample processing and instrument response. acs.org This ensures that hits from the screen are genuine and not artifacts, a crucial step in early-stage drug discovery. biorxiv.org

Novel Bioanalytical and Imaging Applications of Stable Isotope-Labeled Compounds

The primary and most well-established application of this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.gov This technique is the gold standard for measuring drug concentrations in plasma, serum, and other biological matrices due to its high sensitivity and specificity. fda.govnih.gov In a typical assay, a known amount of this compound is added to the sample. Because it is chemically identical to Treprostinil but has a different mass, the mass spectrometer can distinguish between the two. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification is achieved, correcting for any sample loss during extraction or variations in instrument performance. fda.govcerilliant.com

Table 2: Example Parameters for a Validated LC-MS/MS Bioanalytical Method

Parameter Detail Reference
Instrumentation High-Performance Liquid Chromatography (HPLC) coupled with a Tandem Mass Spectrometer (MS/MS) fda.gov
Internal Standard This compound fda.gov
Sample Preparation Solid Phase Extraction (SPE) or Protein Precipitation fda.govnih.gov
Column C18 reverse-phase column nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) in positive or negative electrospray ionization (ESI) mode fda.govijpcbs.com
Lower Limit of Quantitation (LLOQ) As low as 0.01 ng/mL to 25 pg/mL in plasma fda.govnih.gov

| Assay Performance | High accuracy (e.g., 98.0-103.0%) and precision (e.g., <8.0%) meeting FDA criteria | fda.gov |

Beyond quantification, an emerging research area is the use of stable isotope-labeled compounds in Mass Spectrometry Imaging (MSI) . nih.govthe-innovation.org MSI allows for the visualization of the spatial distribution of molecules directly in tissue sections. the-innovation.orgresearchgate.net By administering a labeled compound, researchers could potentially map its distribution and that of its metabolites within specific tissues, such as the lung, at a microscopic level. nih.gov This technique could provide unprecedented insights into drug delivery, target engagement, and local metabolic effects, bridging the gap between whole-body pharmacokinetics and cellular-level activity. the-innovation.org

Role of Deuterated Analogs in the Development of Next-Generation Pharmaceutical Formulations and Prodrugs

The future of deuterated analogs of Treprostinil extends beyond their use as analytical standards. A major area of research is the development of "deuterated drugs," where deuterium is strategically placed at sites of metabolism to slow down the drug's breakdown. nih.govnih.gov This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netmusechem.com

By slowing metabolism, a deuterated version of Treprostinil could potentially:

Prolong the drug's half-life: This could lead to less frequent dosing and more stable drug levels in the body. musechem.comnih.gov

Increase systemic exposure (AUC): A higher area under the curve means the body is exposed to the therapeutic for a longer period. musechem.com

Reduce the formation of unwanted metabolites: By blocking a metabolic pathway, deuteration can prevent the formation of metabolites that might have undesirable effects. nih.gov

This strategy has been successfully applied to other drugs, leading to FDA-approved deuterated pharmaceuticals. nih.gov Applying this "deuterium switch" to Treprostinil could lead to a next-generation therapy with an improved pharmacokinetic profile. nih.gov

Furthermore, deuterated compounds can be used as tracers in the development of novel formulations, such as sustained-release liposomes or dry-powder inhalers. liquidia.comliquidia.compharmosa.com.tw By incorporating a labeled version of the drug into these delivery systems, researchers can accurately track its release, deposition, and absorption, optimizing the formulation for better therapeutic outcomes.

Another advanced concept is the creation of deuterated prodrugs . A prodrug is an inactive compound that is converted into an active drug in the body. nih.gov A deuterated Treprostinil prodrug could be designed for targeted release, with the deuteration providing enhanced stability until the prodrug reaches its intended site of action. digitellinc.comresearchgate.netgoogle.com

Table 3: Mentioned Chemical Compounds

Compound Name Description
Treprostinil A synthetic analog of prostacyclin, used as a vasodilator.
This compound A deuterated version of Treprostinil, containing four deuterium atoms, primarily used as an internal standard in mass spectrometry.
6-keto Prostaglandin (B15479496) F1α-d4 A deuterated prostaglandin metabolite, also used as an internal standard. nih.gov
Deuterium oxide (D₂O) Heavy water, a common source of deuterium atoms for labeling reactions. researchgate.neteuropa.eu
Ethanol An alcohol solvent mentioned as a potential carrier in pharmaceutical formulations. google.com
Glycerol A polyol compound mentioned as a potential carrier in pharmaceutical formulations. google.com
Propylene glycol A synthetic liquid substance mentioned as a potential carrier in pharmaceutical formulations. google.com
Dimethyl sulfoxide (B87167) (DMSO) An organosulfur compound mentioned as a solvent in pharmaceutical formulations. google.com
Treprostinil palmitil An ester prodrug of Treprostinil designed for sustained release. nih.gov
Treprostinil palmitil-d4 The deuterated internal standard for Treprostinil palmitil. nih.gov
Macitentan An endothelin receptor antagonist. ijpcbs.com

| Macitentan-d4 | The deuterated internal standard for Macitentan. ijpcbs.com |

Q & A

How can experimental designs involving Treprostinil-d4 ensure reproducibility in preclinical studies?

Basic Research Question
To enhance reproducibility, experimental protocols must include:

  • Detailed synthesis and characterization data : For this compound, specify isotopic purity (e.g., ≥98% deuterium incorporation via NMR or mass spectrometry) and stability under experimental conditions (e.g., temperature, pH) .
  • Standardized dosing regimens : Report molar concentrations, vehicle composition, and administration routes (e.g., subcutaneous vs. intravenous) to minimize variability .
  • Negative/positive controls : Include non-deuterated Treprostinil to isolate isotopic effects on pharmacokinetics or receptor binding .

What methodological approaches validate the use of this compound as an internal standard in LC-MS/MS quantification?

Advanced Research Question
Validation requires:

  • Matrix effect analysis : Compare ionization efficiency of this compound vs. endogenous compounds in biological matrices (e.g., plasma, tissue homogenates) .
  • Calibration curves : Establish linearity (R² > 0.99) across expected concentration ranges (e.g., 1–500 ng/mL) with precision (%CV < 15%) .
  • Cross-validation : Confirm absence of interference from metabolites or structurally similar prostaglandins (e.g., Iloprost) .

How should researchers reconcile contradictory data on this compound’s metabolic stability across in vitro and in vivo models?

Advanced Research Question
Address discrepancies through:

  • Systematic scoping reviews : Map studies by model type (e.g., hepatocytes vs. whole-animal), species, and incubation conditions to identify confounding variables .
  • Sensitivity analysis : Test isotopic exchange rates under varying enzymatic activities (e.g., CYP2C8/9 isoforms) or redox environments .
  • Multi-omics integration : Correlate metabolomics data with proteomic profiles of deuterium-sensitive enzymes .

What isotopic labeling considerations are critical for tracing this compound in metabolic flux studies?

Basic Research Question
Key considerations include:

  • Deuterium positioning : Specify labeled sites (e.g., aromatic vs. aliphatic positions) to track metabolic fate (e.g., hydroxylation vs. β-oxidation) .
  • Kinetic isotope effects (KIEs) : Quantify rate differences between deuterated and non-deuterated forms using time-course assays .
  • Data normalization : Use isotopologue distribution models to correct for natural abundance deuterium .

Which statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Advanced Research Question
Employ:

  • Non-linear regression models : Fit sigmoidal curves (e.g., Hill equation) to determine EC₅₀ values for vasodilation assays .
  • Mixed-effects models : Account for inter-individual variability in longitudinal studies (e.g., pulmonary hypertension models) .
  • Bayesian meta-analysis : Pool data from heterogeneous studies to estimate overall effect sizes .

How can researchers optimize in vitro models to study this compound’s receptor selectivity?

Advanced Research Question
Optimization strategies:

  • Receptor profiling : Use siRNA knockdown or CRISPR-edited cell lines (e.g., IP vs. EP receptor subtypes) to isolate target pathways .
  • High-content imaging : Quantify subcellular localization of deuterated analogs via fluorescence-labeled probes .
  • Thermodynamic binding assays : Compare ΔG values of this compound vs. native ligand binding using isothermal titration calorimetry (ITC) .

What ethical and technical guidelines govern data sharing for this compound studies?

Basic Research Question
Follow:

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw LC-MS/MS files in public repositories) .
  • Preclinical checklists : Adhere to NIH guidelines for reporting animal studies, including randomization and blinding protocols .
  • Conflict of interest declarations : Disclose funding sources or institutional partnerships that may influence data interpretation .

What advanced techniques characterize this compound’s pharmacokinetic parameters in translational models?

Advanced Research Question
Techniques include:

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using species-specific parameters (e.g., tissue:plasma partition coefficients) .
  • Microsampling : Collect serial blood/tissue samples in rodents to minimize animal use while maintaining temporal resolution .
  • Stable isotope tracer infusions : Co-administer ¹³C-labeled glucose to contextualize this compound’s effects on metabolic pathways .

How should researchers design studies to compare this compound with novel prostacyclin analogs?

Basic Research Question
Design elements:

  • Head-to-head efficacy trials : Use shared endpoints (e.g., 6-minute walk distance, NT-proBNP levels) in disease-specific models .
  • Structure-activity relationship (SAR) analysis : Correlate deuterium placement with functional group modifications (e.g., carboxylate vs. ester prodrugs) .
  • Cost-benefit frameworks : Evaluate therapeutic index improvements relative to synthesis complexity .

What computational tools predict this compound’s interactions with drug transporters?

Advanced Research Question
Leverage:

  • Molecular dynamics (MD) simulations : Model deuterium’s impact on binding to OATP1B1 or MRP4 transporters .
  • Machine learning classifiers : Train models on deuterated drug-transporter interaction databases to prioritize in vitro testing .
  • Docking studies : Compare binding poses of this compound vs. non-deuterated forms using cryo-EM structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.